molecular formula C10H12O B3432400 trans-3-Phenylcyclobutanol CAS No. 150639-16-0

trans-3-Phenylcyclobutanol

Cat. No. B3432400
M. Wt: 148.20 g/mol
InChI Key: BLLLZEOPEKUXEG-UHFFFAOYSA-N
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Description

Trans-3-Phenylcyclobutanol is a cyclic organic compound with the chemical formula C10H12O. It has a molecular weight of 148.2 . The compound is a pale-yellow to yellow-brown liquid .


Physical And Chemical Properties Analysis

Trans-3-Phenylcyclobutanol is a pale-yellow to yellow-brown liquid . It has a molecular weight of 148.2 .

Scientific Research Applications

Neurochemical Research

The isomers of substituted cyclobutanes, including trans-3-Phenylcyclobutanol, have been studied for their effects on the synaptosomal uptake of neurotransmitters like norepinephrine and dopamine. Research has shown that the trans isomers are more potent inhibitors of neurotransmitter accumulation compared to their cis counterparts. This suggests their potential role in the study of neurochemical processes, particularly in the context of neurotransmitter reuptake mechanisms (Komiskey et al., 1978).

Antitumor Activity

Trans-3-Phenylcyclobutanol analogs have been evaluated for their antitumor properties. A study on racemic cis and trans-4-phenylcyclophosphamide demonstrated that while both isomers produced toxic metabolites, the trans isomer showed therapeutic activity against L1210 lymphoid leukemia in mice. This highlights the potential of trans-3-Phenylcyclobutanol derivatives in cancer research (Boyd et al., 1980).

Organic Synthesis

The compound has been a subject of interest in organic chemistry, particularly in the synthesis and reactions of cyclobutane derivatives. Studies have explored various synthesis methods and chemical reactions involving this compound, contributing to a deeper understanding of small-ring compounds and their chemical properties (Manatt et al., 1964).

Estrogenic Activity Studies

Trans-3-Phenylcyclobutanol has been involved in studies examining its estrogenic activity after metabolic activation by rat liver microsomes. This research is significant in understanding the biological transformations and potential estrogenic effects of such compounds (Kitamura et al., 2002).

Antiviral Research

Analogues of trans-3-Phenylcyclobutanol have been synthesized and evaluated for their antiviral activity against viruses like herpes simplex and varicella-zoster. This underlines the compound’s relevance in the development of new antiviral agents (Maruyama et al., 1993).

properties

IUPAC Name

3-phenylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLLZEOPEKUXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311740, DTXSID701315382
Record name trans-3-Phenylcyclobutanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenylcyclobutanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylcyclobutan-1-ol

CAS RN

92243-56-6, 150639-16-0, 150639-15-9
Record name 3-Phenylcyclobutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92243-56-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-3-Phenylcyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenylcyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1s,3s)-3-phenylcyclobutanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (1r,3r)-3-phenylcyclobutanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Deraet, L Voets, R Van Lommel… - The Journal of …, 2020 - ACS Publications
The stereoselective reduction of carbonyls is of key importance in the total synthesis of natural products and in medicinal chemistry. Nevertheless, models for rationalizing the …
Number of citations: 4 pubs.acs.org
GL NELSON - 1970 - search.proquest.com
… Lithium aluminum hydride i-eduction of the acetate afforded trans-3-phenylcyclobutanol. The NMR spectrum of the trans alcohol had the expected pattern with a broadened triplet …
Number of citations: 0 search.proquest.com
EV Dehmlow, S Büker - Chemische Berichte, 1993 - Wiley Online Library
Die Reduktion der Cyclobutanone zu den Cyclobutanolen 3 und 4 wurde rnit verschiedenen Reduktionsmitteln erprobt (Tab. 1). Wie zu erwarten, liefert das sterisch anspruchsvolle …

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